Etodroxizine

Descripción

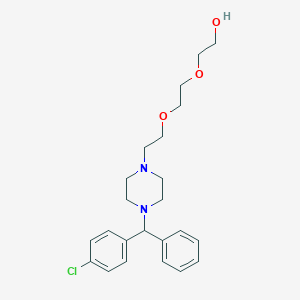

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFOCTSXHUWGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53859-10-2 (maleate), 56335-21-8 (dimaleate salt/solvate) | |

| Record name | Etodroxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864793 | |

| Record name | Etodroxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-34-1, 163837-53-4, 163837-54-5 | |

| Record name | Etodroxizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etodroxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodroxizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodroxizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodroxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETODROXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI1S3XAK7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETODROXIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PUO9FT6BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETODROXIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2DH9O2NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Research Applications

Alpha-1 Adrenergic Receptor Interactions

Alpha-1 adrenergic receptors (α1-ARs) are a significant class of G-protein coupled receptors (GPCRs) that mediate responses to catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) nih.govebi.ac.ukwikipedia.org. These receptors are predominantly coupled to the Gq/11 family of G proteins, leading to the activation of phospholipase C, an increase in intracellular calcium concentrations, and subsequent cellular effects like smooth muscle contraction nih.govebi.ac.uk. Alpha-1 ARs are further categorized into subtypes, including α1A, α1B, and α1D, which are distributed across various tissues and possess distinct physiological roles ebi.ac.uk.

Specific research detailing Etodroxizine's direct interactions with alpha-1 adrenergic receptors is limited in the reviewed literature. However, this compound shares structural similarities with hydroxyzine (B1673990), another first-generation antihistamine from the piperazine (B1678402) class ncats.iowikipedia.org. Hydroxyzine has been reported to act as a weak antagonist of the α1-adrenergic receptor wikipedia.org. While this finding pertains to a related compound, it suggests a potential, albeit weak, interaction profile for this compound with this receptor class. No quantitative data, such as binding affinity (Ki) or functional activity (IC50) values, specifically for this compound at alpha-1 adrenergic receptors were identified in the provided search results.

Investigations into Receptor-Receptor Interactions and Oligomerization

The understanding of G protein-coupled receptors (GPCRs) has evolved to recognize that they can function not only as monomers but also as homo- and hetero-oligomers uniprot.orgnih.govfrontiersin.orgfrontiersin.orgmdpi.comnews-medical.netnih.gov. These receptor-receptor interactions (RRI) and oligomerization events are widespread phenomena that can significantly modulate receptor function, including ligand binding, signal transduction, cellular trafficking, and receptor regulation frontiersin.orgnews-medical.netnih.gov. Such interactions can lead to the formation of distinct pharmacological profiles and offer novel targets for drug development nih.govfrontiersin.orgnih.gov. Examples include the formation of heterooligomers between different GPCR subtypes, such as alpha-1A and alpha-1B adrenergic receptors influencing ERK signaling uniprot.org, or interactions between opioid receptors and beta-2-adrenoreceptors nih.gov.

However, a review of the available scientific literature did not yield any specific published investigations or data concerning this compound's involvement in receptor-receptor interactions or its propensity for receptor oligomerization. Therefore, no detailed research findings or data tables can be constructed for this compound in this specific area based on the current information.

Compound Names

Adrenaline

Adrenergic alpha-Agonists

Adrenergic alpha-Antagonists

Adrenergic alpha-1 receptor

Adenosine A1

Agonist

Allosteric modulators

Anatgonism

Antagonist

Antihistamine

Aromatase inhibitors

Beta-2-adrenoreceptors

Catecholamines

Dopamine (B1211576) D2 receptor

Dopamine D4 receptor

Etodolac

Etodroxizine

this compound Dimaleate

this compound Maleate

G protein-coupled receptors (GPCRs)

Glutamate receptors

Growth hormone-releasing hormone

Guanosine Diphosphate

Guanosine Triphosphate

HCN cation channels

Hepatic glycogenolysis

Histamine (B1213489) H1 receptor

Hormone-releasing hormone

Hyperpolarization-activated nucleotide-gated (HCN) cation channels

Hypotension

NMDA receptors

Opioid receptors

P2Y1 purinergic receptors

Parathyroid hormone

Phenylephrine

Phospholipase C

Prazosin

Progesterone receptors

Protein kinase C

Receptor complexes

Receptor heteromers

Receptor homo-oligomers

Receptor ligands

Receptor-receptor interactions (RRI)

Secretin

Serotonin (B10506) 5-HT2A receptor

SCTR homodimers

Skeletal muscle relaxants

Sleep-inducing agent

Tamsulosin

Tetracyclic antidepressant

Tiotixene

Trace amines

Transducin

Tritium

Uveoscleral outflow

Vasoactive intestinal polypeptide

Voltage-gated ion channels

Preclinical Pharmacodynamics and Mechanistic Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies utilizing various cell lines have been instrumental in dissecting the molecular mechanisms underlying the effects of hydroxyzine (B1673990), and by extension, etodroxizine.

Hydroxyzine has been shown to directly impact mast cell function. Exposure to an allergen typically triggers the degranulation of mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators. drugbank.comnih.gov Hydroxyzine acts as a potent inverse agonist of histamine H1-receptors, which not only blocks the effects of histamine but can also inhibit mast cell activation. nih.govresearchgate.net

Studies have demonstrated that hydroxyzine can substantially reduce mast cell activation. For instance, in an in vitro model using rat bladder tissue, hydroxyzine was found to inhibit carbachol-induced serotonin (B10506) release from mast cells, a process indicative of mast cell degranulation. nih.gov This inhibitory effect on neurogenic mast cell activation suggests a mechanism beyond simple H1-receptor antagonism. nih.gov

| Model System | Stimulus | Mediator Measured | Effect of Hydroxyzine | Reference |

|---|---|---|---|---|

| Rat Bladder Tissue | Carbachol | Serotonin | Inhibition of release | nih.gov |

The impact of hydroxyzine extends to other immune cells, such as macrophages. In a study using the J774.2 macrophage cell line, hydroxyzine hydrochloride did not demonstrate an immunostimulatory effect on its own. dergipark.org.tr Specifically, it did not increase the levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-12p40 (IL-12p40), and granulocyte-macrophage colony-stimulating factor (GM-CSF), after 24 hours of incubation. dergipark.org.tr

However, in activated macrophages, hydroxyzine has been observed to have anti-inflammatory effects. dergipark.org.tr This suggests that while it may not activate resting immune cells, it could modulate the inflammatory response in the presence of an inflammatory stimulus. dergipark.org.tr The anti-inflammatory activity in activated macrophages was found to be partially mediated through the p38 MAPK and PI3K pathways. dergipark.org.tr

| Cytokine | Effect in Unstimulated Macrophages | Effect in Activated Macrophages | Reference |

|---|---|---|---|

| TNF-α | No effect | Anti-inflammatory effect | dergipark.org.trdergipark.org.tr |

| IL-6 | No effect | Anti-inflammatory effect | dergipark.org.trdergipark.org.tr |

| IL-12p40 | No effect | Anti-inflammatory effect | dergipark.org.trdergipark.org.tr |

| GM-CSF | No effect | Anti-inflammatory effect | dergipark.org.trdergipark.org.tr |

While specific studies on neuronal cell lines are not extensively detailed in the provided search results, the central nervous system (CNS) effects of hydroxyzine are well-documented and are attributed to its ability to cross the blood-brain barrier. wikipedia.org Its sedative properties are thought to occur at the subcortical level of the CNS. drugbank.com Beyond its primary action as a histamine H1-receptor antagonist, hydroxyzine also acts as a weaker antagonist at serotonin 5-HT2A receptors, dopamine (B1211576) D2 receptors, and α1-adrenergic receptors. wikipedia.org The anxiolytic effects of hydroxyzine are likely mediated by its activity at these other receptor sites, as other antihistamines lacking these properties are not as effective in treating anxiety. wikipedia.orgpatsnap.com

In Vivo Animal Models for Pharmacodynamic Characterization

In vivo animal studies have further elucidated the pharmacodynamic profile of hydroxyzine, providing a more integrated understanding of its effects on allergic and inflammatory responses, as well as its behavioral impact.

In a study utilizing a modified heat-suction, skin blister technique in ragweed-sensitive individuals, oral hydroxyzine was shown to inhibit antigen-induced ultrastructural changes in mast cells and subsequent histamine release in the skin. nih.gov This demonstrates an in vivo inhibitory effect on cutaneous anaphylactic reactions. nih.gov

Furthermore, in a rat model of experimental allergic encephalomyelitis (EAE), a model for neuroinflammation, treatment with hydroxyzine inhibited the progression and severity of the disease by 50%. nih.gov This clinical improvement was associated with a 70% reduction in mast cell degranulation in the brain, highlighting the role of mast cell inhibition in its anti-inflammatory effects within the CNS. researchgate.netnih.gov

| Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Human (Ragweed-sensitive) | Antigen-induced skin reaction | Inhibition of mast cell changes and histamine release | nih.gov |

| Rat | Experimental Allergic Encephalomyelitis (EAE) | 50% reduction in disease severity; 70% reduction in brain mast cell degranulation | nih.gov |

The CNS effects of hydroxyzine, such as sedation and anxiolysis, have been observed in both clinical and preclinical settings. medlineplus.gov In a study with children, hydroxyzine was found to significantly increase subjective somnolence. nih.gov While specific animal behavioral assays were not detailed in the search results, the known sedative and anxiolytic properties of hydroxyzine would be expected to manifest in relevant animal models. For instance, anxiolytic effects are often assessed in rodents using tests like the elevated plus-maze and open-field test. nih.gov The sedative effects would likely be observed as decreased locomotor activity in such behavioral paradigms. The CNS depressant effects of hydroxyzine are a key aspect of its pharmacological profile. drugbank.com

Antinociceptive Activity Assessments in Preclinical Models

While direct preclinical investigations into the antinociceptive properties of this compound are not extensively documented in publicly available literature, its pharmacological activity can be inferred from studies on closely related piperazine (B1678402) derivatives and the known role of histamine in nociception. Histamine is a key mediator in various physiological processes, and its binding to H1 receptors on sensory nerve endings can provoke itching and pain. wikipedia.org Antagonism of the H1 receptor is therefore a plausible mechanism for producing analgesic or antinociceptive effects.

Studies on related compounds support this hypothesis. For instance, some piperazine and piperidine (B6355638) derivatives have been identified as promising antinociceptive agents, acting as antagonists at both histamine H3 and sigma-1 receptors. acs.orgnih.gov Furthermore, the broader role of histamine receptors in pain and itch signaling is well-established, with various receptor subtypes being investigated as targets for analgesic and antipruritic drugs. nih.gov The activation of H1 receptors is known to contribute to inflammatory pain. Therefore, the antagonist activity of a first-generation antihistamine like this compound at this receptor is expected to confer some degree of antinociceptive effect, particularly in pain models involving histamine-mediated inflammation.

Identification of Intracellular Signaling Pathways

The primary molecular target of this compound, like other first-generation antihistamines of the piperazine class, is the histamine H1 receptor (H1R). wikipedia.org The H1R is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a specific intracellular signaling cascade. wikipedia.org Understanding this pathway is key to elucidating the mechanism of action of this compound.

The H1R is linked to the intracellular Gq/11 protein. wikipedia.orgnih.gov When histamine binds to the receptor, it triggers a conformational change that activates Gq/11. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). smpdb.ca PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. smpdb.ca Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). smpdb.ca The activation of PKC can lead to the phosphorylation of various downstream targets, ultimately activating transcription factors like NF-κB. smpdb.canih.gov NF-κB plays a significant role in regulating the expression of pro-inflammatory cytokines and cell adhesion molecules. wikipedia.orgsmpdb.ca

By acting as an antagonist or inverse agonist at the H1 receptor, this compound blocks the initiation of this entire cascade. This inhibition prevents the release of intracellular calcium and the activation of PKC and NF-κB, thereby mediating the compound's anti-allergic and anti-inflammatory effects. smpdb.ca

Comparative Pharmacodynamic Profiles with Closely Related Antihistamines

This compound is an analogue of hydroxyzine, a well-characterized first-generation antihistamine. wikipedia.org Hydroxyzine is extensively metabolized in the liver to its main active metabolite, cetirizine (B192768), which is a potent second-generation antihistamine. wikipedia.orgnih.gov A comparative analysis of the pharmacodynamic profiles of hydroxyzine and cetirizine provides a valuable framework for understanding the expected properties of this compound.

Hydroxyzine, as a first-generation antihistamine, readily crosses the blood-brain barrier and exerts significant effects on the central nervous system (CNS). wikipedia.org A positron emission tomography (PET) study revealed that a single dose of hydroxyzine resulted in 67.6% occupancy of brain H1 receptors, which correlates with its sedative effects. wikipedia.org In contrast, cetirizine has a much lower propensity to cross the blood-brain barrier. drugbank.com This difference is a defining feature between first- and second-generation antihistamines and accounts for the lower incidence of sedation with cetirizine. drugbank.com

Both hydroxyzine and cetirizine are potent H1 receptor antagonists in the periphery. Studies comparing their ability to suppress the histamine-induced wheal response (a classic measure of antihistaminic effect in the skin) found that both compounds produced equivalent and significant suppression compared to placebo. drugbank.com However, the antihistaminic activity observed after oral administration of hydroxyzine is largely attributed to its rapid conversion to cetirizine. nih.govresearchgate.net In studies conducted in dogs, the area-under-the-curve for cetirizine was eight to ten times higher than for hydroxyzine following hydroxyzine administration, and the reduction in wheal formation appeared almost entirely due to cetirizine. nih.gov

The primary pharmacodynamic distinction lies in their CNS effects. Hydroxyzine produces significant psychomotor impairment and drowsiness, which are directly related to the concentration of the parent drug in the serum. drugbank.com Cetirizine, even at doses that provide equivalent peripheral antihistamine effects, does not produce significant CNS changes compared to placebo. drugbank.com As an analogue of hydroxyzine, this compound is expected to share the characteristics of a first-generation antihistamine, including a higher likelihood of producing sedation and other CNS effects compared to cetirizine.

Interactive Data Table: Comparative Pharmacodynamics of Hydroxyzine and Cetirizine

| Feature | Hydroxyzine | Cetirizine |

| Antihistamine Class | First-Generation | Second-Generation |

| Primary Target | Histamine H1 Receptor | Histamine H1 Receptor |

| Blood-Brain Barrier Crossing | High | Low |

| Brain H1 Receptor Occupancy | High (~67.6%) wikipedia.org | Low |

| Sedative Effect | Significant drugbank.comdrugs.com | Minimal to None drugbank.com |

| Peripheral Antihistaminic Effect | Potent (largely via conversion to Cetirizine) nih.gov | Potent drugbank.com |

| Active Form | Parent drug and active metabolite (Cetirizine) wikipedia.org | Parent drug |

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption, Distribution, and Excretion (ADE) Studies in Preclinical Species

Preclinical ADE studies are fundamental for understanding how a drug candidate behaves within a biological system before human trials. These studies provide critical insights into a compound's absorption characteristics, its distribution throughout the body, and the routes and rates of its elimination. While comprehensive preclinical ADE data specifically detailing Etodroxizine's absorption, distribution, and excretion pathways were not extensively detailed in the reviewed literature, its physicochemical properties offer some indications of its potential ADME profile.

This compound exhibits a lipophilicity (LogP) of 2.745, suggesting moderate lipophilicity, which can influence its absorption and distribution characteristics . Its aqueous solubility is noted as LogS: -6.952 . These properties contribute to this compound being described as having "better ADME profiles" compared to some related compounds, characterized by higher aqueous solubility and lower metabolic liability nih.govresearchgate.net. The general methodologies for assessing drug distribution in preclinical species, such as quantitative whole-body autoradiography (QWBA), and excretion studies, including mass balance and biliary excretion studies, are established to provide quantitative data on drug-related material criver.comnih.govbioivt.com. However, specific findings from such detailed preclinical distribution and excretion studies for this compound were not found in the reviewed sources.

Table 1: Physicochemical and Qualitative ADME Properties of this compound

| Property | Value | Source | Notes |

| Lipophilicity (LogP) | 2.745 | Indicates moderate lipophilicity. | |

| Aqueous Solubility (LogS) | -6.952 | Suggests relatively low aqueous solubility. | |

| ADME Profile | Better | nih.govresearchgate.net | Described as superior to certain analogs, with higher aqueous solubility and lower metabolic liability. |

| Metabolic Liability | Lower | nih.govresearchgate.net | Indicates a potentially more favorable metabolic profile compared to some related compounds. |

Metabolic Pathways and Metabolite Identification

Understanding how a drug is metabolized is crucial for predicting its efficacy, duration of action, and potential for drug-drug interactions. Metabolism typically involves enzymatic transformations that convert the parent drug into more water-soluble metabolites, facilitating excretion.

Cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP3A4, CYP3A5, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are central to the oxidative metabolism of a vast majority of clinical drugs scienceopen.comnih.govmdpi.comuv.es. These enzymes play a significant role in both the clearance of drugs and the formation of active or inactive metabolites. While this compound has been noted for its "lower metabolic liability" nih.govresearchgate.net, indicating a potentially favorable metabolic profile, the specific cytochrome P450 enzymes responsible for its metabolism in preclinical species have not been explicitly identified in the reviewed literature.

The identification and characterization of drug metabolites are essential components of preclinical drug development. This process involves identifying the chemical structures of compounds formed through metabolic transformations and determining whether these metabolites possess pharmacological activity or contribute to toxicity. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are commonly employed for metabolite identification mdpi.comsciex.comfrontiersin.orgfrontagelab.com. However, specific details regarding the major and minor metabolites of this compound, including their structures or formation pathways, were not provided in the examined scientific sources.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships

Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates information about how the body handles a drug (pharmacokinetics) with how the drug affects the body (pharmacodynamics). Establishing these relationships in preclinical studies is vital for predicting a drug's efficacy, determining optimal dosing regimens, and understanding the concentration-effect relationship. PK/PD studies aim to link drug exposure (e.g., plasma concentration, area under the curve) to a measured biological effect or therapeutic outcome nih.govcatapult.org.ukfrontiersin.org. While the importance of establishing PK/PD relationships in drug discovery and development is well-recognized, specific preclinical PK/PD data or established relationships for this compound were not detailed in the reviewed literature.

Computational and in Silico Approaches in Etodroxizine Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational techniques that establish mathematical correlations between the chemical structure of a compound and its biological activity or toxicity. These models are built using statistical methods, correlating molecular descriptors (e.g., physicochemical properties, topological indices) with experimentally determined biological endpoints d-nb.infonih.govmdpi.commdpi.comcore.ac.uk.

While specific QSAR or QSTR models explicitly developed for Etodroxizine are not extensively detailed in the provided literature, the principles of these methodologies are fundamental to understanding structure-property relationships. QSAR/QSTR approaches can be applied to this compound and its analogues to predict their efficacy against specific biological targets or to anticipate potential toxicological liabilities. By analyzing a series of related compounds, these models can identify key structural features responsible for desired activities or adverse effects, thereby guiding the design of new analogues with improved profiles mdpi.commdpi.comcore.ac.uk. The application of QSAR/QSTR is crucial for early-stage drug discovery, allowing researchers to prioritize compounds with a higher likelihood of success and to de-risk development by identifying potential issues early on core.ac.uk.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. This method is vital for understanding how a drug molecule interacts with its biological target, such as a protein or enzyme nih.govchemrxiv.orgplos.org.

Research has employed molecular docking to investigate the potential antihyperlipidemic activity of cyclizine (B1669395) derivatives, including this compound, by targeting the Peroxisome Proliferator-Activated Receptor alpha (PPARα) nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. These studies typically utilize software suites like Schrödinger (Maestro 12.8) for the simulation process nih.govnih.govresearchgate.net. The workflow involves preparing the protein structure (e.g., PPARα, PDB ID: 3VI8) and the ligand molecules, generating a grid around the binding site, and then performing docking simulations to predict binding poses and affinities nih.govnih.govresearchgate.net.

Following docking, methods such as Molecular Mechanics Generalized Born Surface Area (MMGBSA) are often used to estimate the binding free energy, providing a quantitative measure of the interaction strength nih.govnih.govresearchgate.netresearchgate.net. In one such study, this compound, along with other cyclizine derivatives like meclizine (B1204245) and cinnarizine, exhibited MMGBSA scores that were similar to the established antihyperlipidemic drug fenofibrate (B1672516). In contrast, compounds like lifarizine (B1675320) and medibazine (B1195913) showed superior MMGBSA scores, indicating potentially stronger binding to PPARα nih.govnih.govresearchgate.netresearchgate.net.

Table 1: MMGBSA Scores for this compound and Related Compounds Against PPARα

| Compound | MMGBSA Score (kcal/mol) | Comparison to Fenofibrate | Reference |

| Fenofibrate | Not specified | Reference | nih.govnih.govresearchgate.netresearchgate.net |

| This compound | Similar to Fenofibrate | Similar | nih.govnih.govresearchgate.netresearchgate.net |

| Meclizine | Similar to Fenofibrate | Similar | nih.govnih.govresearchgate.netresearchgate.net |

| Cinnarizine | Similar to Fenofibrate | Similar | nih.govnih.govresearchgate.netresearchgate.net |

| Lifarizine | -67.95 | Better | nih.govresearchgate.net |

| Medibazine | -65.85 | Better | nih.govresearchgate.net |

Molecular dynamics (MD) simulations can further validate these docking results by assessing the stability of the ligand-receptor complex over time, providing a more dynamic view of the interaction chemrxiv.orgplos.orgmdpi.com.

In Silico Drug Repurposing Screens and Target Prediction

Drug repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing drugs. In silico methods are highly effective in screening large libraries of compounds for potential new targets or indications, offering a faster and more cost-effective approach compared to traditional drug discovery arxiv.org.

This compound has been investigated within the framework of drug repurposing, specifically as a potential antihyperlipidemic agent nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. The rationale for repurposing often stems from the compound's existing safety profile and established manufacturing processes, which can significantly reduce development timelines and risks nih.govresearchgate.netarxiv.org. In a study focusing on cyclizine derivatives, this compound was evaluated for its potential to interact with PPARα, a known target for lipid-lowering drugs like fenofibrate nih.govnih.govresearchgate.netresearchgate.net.

Beyond binding affinity, the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) is a critical component of in silico drug repurposing. These predictions help determine a compound's suitability for therapeutic use. In the context of the antihyperlipidemic studies, this compound was found to possess favorable ADME properties when compared to other cyclizine derivatives, suggesting its potential for further investigation in this therapeutic area nih.govnih.govresearchgate.net.

Analytical Methodologies for Preclinical Research and Quality Control

Advanced Chromatographic and Spectrometric Techniques for Etodroxizine Analysis

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the quantitative analysis of this compound and its metabolites in complex biological matrices. mdpi.com These hyphenated techniques offer high selectivity and sensitivity, which are essential for detecting the low concentrations typically encountered in preclinical studies. jetir.orgdntb.gov.ua

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of this compound and its metabolites in biological samples due to its high sensitivity and specificity. jetir.orgresearchgate.net Methods developed for structurally similar compounds, such as hydroxyzine (B1673990) and its primary metabolite cetirizine (B192768), provide a strong framework for this compound analysis. nih.govresearchgate.net

These methods typically involve sample preparation using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from matrix components. nih.govresearchgate.net Chromatographic separation is achieved on reverse-phase columns, followed by detection using a tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net The MRM mode enhances specificity by monitoring a specific precursor ion to product ion transition for the analyte. researchgate.net For instance, in the analysis of cetirizine, a transition of m/z 389.3→201.1 is monitored. fao.org The use of an internal standard, such as hydroxyzine, is crucial for accurate quantification. researchgate.netfao.org Such methods are characterized by their robustness, sensitivity, and suitability for high-throughput analysis in clinical and preclinical studies. fao.org

Below is a table summarizing typical parameters for an LC-MS/MS method adaptable for this compound analysis, based on established methods for related compounds. fao.orgsigmaaldrich.com

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Chromatography | Reverse-phase HPLC/UHPLC (e.g., C18 column) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | Can achieve sub-nanogram per milliliter levels (e.g., 0.3-5 ng/mL) nih.govfao.org |

Gas chromatography-mass spectrometry (GC-MS) presents another robust technique for the simultaneous determination of this compound and its metabolites. While highly effective, GC-MS analysis of these compounds often requires a derivatization step to increase their volatility and thermal stability. nih.gov

A validated GC-MS method for the parent compound hydroxyzine and its metabolite cetirizine in whole blood involves an initial solid-phase extraction. nih.govresearchgate.net Following extraction, the analytes are derivatized, for example, using a mixture of acetic anhydride (B1165640) and n-propanol. nih.govresearchgate.net The derivatized samples are then analyzed by GC-MS. This approach has demonstrated high sensitivity and accuracy, with limits of quantification suitable for preclinical sample analysis. nih.gov The method's linearity, recovery, and precision have been rigorously validated. nih.govresearchgate.net

The table below outlines the key characteristics of a GC-MS method applicable to this compound metabolite detection. nih.govresearchgate.net

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) from whole blood |

| Derivatization | Required to increase analyte volatility (e.g., with acetic anhydride:n-propanol) |

| Chromatography | Gas Chromatography (GC) |

| Detection | Mass Spectrometry (MS) |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |

| Linear Range | 5.00–1000.0 ng/mL |

| Absolute Recovery | ≥ 87.2% |

Validation of Analytical Methods for Preclinical Bioanalysis and Research

Bioanalytical method validation is a fundamental requirement to ensure the reliability and quality of data from preclinical studies. nih.gov The validation process demonstrates that an analytical procedure is suitable for its intended purpose. jetir.orgnih.gov A full validation is necessary when a new analytical method is developed for a new drug entity. jetir.org

The validation process assesses several key parameters according to established guidelines. nih.gov

Selectivity and Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Accuracy : The closeness of the determined value to the true concentration of the analyte, often expressed as a percentage. jetir.org

Precision : The closeness of repeated individual measurements, expressed as the coefficient of variation (CV). jetir.org

Linearity and Range : The concentration range over which the method is accurate, precise, and linear. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) : The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery : The efficiency of the extraction process. nih.gov

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

For example, a validated GC-MS method for hydroxyzine and cetirizine reported intra-day and inter-day accuracy values between -1.2% to 3.8% and -2.7% to 2.0%, respectively. nih.gov The corresponding intra-day and inter-day precision values were below 9.9% and 6.5%, demonstrating the method's high quality. nih.gov

The table below summarizes essential validation parameters for bioanalytical methods. nih.govjetir.org

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | Closeness of mean test results to the true value. | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | Agreement among a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Selectivity | No significant interfering peaks at the retention time of the analyte. | Response in blank samples <20% of LLOQ |

| Stability | Analyte integrity under various conditions (freeze-thaw, short-term, long-term). | Concentration within ±15% of initial value |

Utilization of this compound Reference Standards in Research Laboratories

The use of well-characterized reference standards is a prerequisite for the validation and routine application of any analytical method in preclinical research and quality control. sigmaaldrich.comnih.gov Reference standards are highly purified compounds against which laboratory samples are compared.

In the context of this compound analysis, a certified reference standard is indispensable for:

Calibration : Preparing calibration curves to establish the relationship between instrument response and analyte concentration, which is fundamental for quantification. nih.gov

Quality Control (QC) : Preparing QC samples at multiple concentration levels (low, medium, and high) to assess the accuracy and precision of the analytical run on a daily basis. nih.govnih.gov

Method Development and Validation : Establishing and verifying the performance characteristics of the analytical method, including linearity, accuracy, precision, and LLOQ. nih.gov

Certified reference materials for related compounds, such as cetirizine dihydrochloride (B599025) and hydroxyzine dihydrochloride, are commercially available and used in the development and application of LC-MS methods. sigmaaldrich.com Similarly, an this compound reference standard is essential for ensuring the validity and comparability of analytical results generated in research laboratories.

Future Directions and Emerging Research Avenues for Etodroxizine

Integration of Omics Technologies in Etodroxizine Mechanistic Studies

The comprehensive analysis of biological molecules, known as "omics," offers a powerful lens through which to re-examine the mechanistic underpinnings of this compound. By employing genomics, proteomics, and metabolomics, researchers can move beyond its known antihistaminic effects to uncover a more detailed picture of its interactions within the body.

Genomic studies can identify genetic variations that may influence an individual's response to this compound, paving the way for personalized medicine approaches. Proteomics, the large-scale study of proteins, can reveal the direct protein targets of this compound and its downstream effects on cellular signaling pathways. This could elucidate why it induces sedation and explore other potential therapeutic actions. Metabolomics, which analyzes the complete set of small-molecule metabolites, can provide insights into how this compound alters metabolic pathways, offering a broader understanding of its physiological impact.

| Omics Technology | Potential Application in this compound Research | Research Focus |

| Genomics | Identifying genetic variants affecting drug response. | Pharmacogenomics of this compound. |

| Proteomics | Mapping direct protein targets and signaling pathways. | Elucidating the molecular basis of sedative and other effects. |

| Metabolomics | Analyzing changes in metabolic pathways. | Understanding the systemic physiological impact. |

Development of Advanced In Vitro Systems and Organ-on-a-Chip Models

To bridge the gap between preclinical research and clinical outcomes, the development of more sophisticated in vitro models is crucial. Traditional cell culture systems often fail to replicate the complex microenvironment of human tissues. Organ-on-a-chip technology, which involves creating microfluidic devices lined with living human cells to mimic the structure and function of human organs, presents a promising alternative.

For this compound, a "blood-brain barrier-on-a-chip" model could be instrumental in studying its transport into the central nervous system and its effects on neural cells, providing a more accurate prediction of its sedative properties than animal models. Similarly, "liver-on-a-chip" models can be used to investigate its metabolism and potential hepatotoxicity with greater precision. These advanced systems allow for high-throughput screening of this compound and its analogues, accelerating the drug development process.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can analyze vast datasets to identify new therapeutic uses for existing drugs, a process known as drug repurposing. nih.gov For this compound, AI algorithms can screen its chemical structure against databases of biological targets to predict novel interactions.

A recent computational study explored the potential of cyclizine (B1669395) derivatives, including this compound, as antihyperlipidemic agents by comparing their structure to the established drug fenofibrate (B1672516). nih.gov The study utilized molecular docking and ADME (absorption, distribution, metabolism, and excretion) property predictions, finding that this compound had favorable ADME properties. nih.gov Such in silico approaches can significantly reduce the time and cost associated with the early stages of drug discovery.

| AI/ML Application | Description | Relevance to this compound |

| Drug Repurposing | Identifying new therapeutic uses for existing drugs. | Exploring applications beyond its antihistaminic and sedative effects, such as in hyperlipidemia. nih.gov |

| Target Prediction | Predicting novel biological targets for a compound. | Uncovering new mechanisms of action for this compound and its analogues. |

| ADME Prediction | Predicting the absorption, distribution, metabolism, and excretion properties. | Assessing the drug-likeness of this compound analogues. nih.gov |

Exploration of Novel Pharmacological Targets and Polypharmacology Concepts for this compound Analogues

The concept of "polypharmacology" suggests that many drugs act on multiple targets, which can contribute to both their therapeutic effects and side effects. While this compound is classified as a first-generation antihistamine that acts on H1-receptors, its sedative effects indicate activity within the central nervous system. nih.gov The development of this compound analogues offers the opportunity to fine-tune its activity profile.

By systematically modifying the chemical structure of this compound, researchers can create a library of new compounds. ontosight.ai These analogues can then be screened against a panel of receptors and enzymes to identify those with improved selectivity or novel target interactions. For instance, an analogue might be developed to retain a desired therapeutic effect while minimizing sedation by reducing its ability to cross the blood-brain barrier. nih.gov This approach could lead to the discovery of new therapeutic agents for a range of conditions, potentially expanding beyond the traditional scope of antihistamines.

Q & A

Basic Research Questions

Q. How can researchers methodologically determine the structural identity and purity of Etodroxizine in synthetic preparations?

- Answer : Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify the piperazine ring, ethoxy chains, and chlorophenyl groups .

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 418.96 (molecular weight) and fragmentation patterns consistent with its SMILES structure .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) using reverse-phase columns and UV detection at 254 nm. Document retention time and compare with reference standards .

Q. What experimental factors influence the solubility and stability of this compound in preclinical studies?

- Answer : Key factors include:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions due to this compound’s low melting point (<25°C) and hydrophobicity (logP estimated >3) .

- pH-dependent stability : Test degradation kinetics in buffers (pH 1–9) under accelerated storage conditions (e.g., 40°C/75% RH) to model physiological environments .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the chlorophenyl group .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

- Answer : Optimize protocols for:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards to account for matrix effects in plasma or tissue homogenates .

- Calibration curves : Linear range of 1–1000 ng/mL with R² >0.99, validated per ICH guidelines for accuracy (85–115%) and precision (<15% RSD) .

Advanced Research Questions

Q. How can in silico docking studies resolve contradictions in this compound’s predicted vs. observed pharmacological activity?

- Answer : Address discrepancies using:

- Molecular Dynamics (MD) Simulations : Compare binding free energies (MMGBSA scores) of this compound (-65.2 kcal/mol) with fenofibrate (-64.8 kcal/mol) to validate PPARα agonism predictions .

- Ligand Interaction Fingerprinting : Map hydrogen bonds (e.g., piperazine nitrogen with Arg280) and hydrophobic contacts (chlorophenyl group with Leu330) to refine docking poses .

- ADME/Tox Profiling : Contrast predicted bioavailability (e.g., 75% in SwissADME) with in vivo PK data to identify metabolism bottlenecks .

Q. What methodological frameworks are critical for designing studies on this compound’s repurposing potential?

- Answer : Apply research design criteria:

- PICO Framework : Define Population (e.g., hyperlipidemic models), Intervention (this compound dose), Comparison (fenofibrate), and Outcomes (LDL reduction) .

- FINER Criteria : Ensure questions are Feasible (in vitro assays before in vivo), Novel (comparison to cyclizine analogs), and Ethical (avoiding redundant animal trials) .

Q. How should researchers address gaps in toxicological data for this compound?

- Answer : Prioritize studies aligned with ATSDR guidelines:

- Subchronic Toxicity : 28-day rodent trials with histopathology (liver/kidney) and hematological endpoints .

- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential of the chlorophenyl moiety .

- Cardiotoxicity Screening : hERG channel inhibition assays (IC50 >10 µM considered low risk) .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound studies?

- Answer : Use:

- Meta-Analysis : Pool data from independent studies (e.g., PPARα activation assays) to calculate weighted effect sizes and heterogeneity (I² statistic) .

- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for batch effects (e.g., solvent variability) .

Methodological Tables

Table 1 . Key Computational Parameters for this compound Docking Studies

| Parameter | Value/Interaction | Significance |

|---|---|---|

| MMGBSA Binding Energy | -65.2 kcal/mol | Comparable to fenofibrate (-64.8) |

| Key Residues | Arg280, Leu330, Tyr464 | Critical for PPARα agonism |

| Predicted logP | 3.8 | Indicates high membrane permeability |

Table 2 . Recommended Analytical Validation Criteria

| Parameter | Acceptable Range |

|---|---|

| Linearity (R²) | ≥0.99 |

| Intraday Precision (%RSD) | ≤15 |

| Extraction Recovery | 85–115% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.